molecular formula C25H24N2O7S B12160366 methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B12160366
M. Wt: 496.5 g/mol
InChI Key: YYSFEMSJVJOOEC-UHFFFAOYSA-N
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Description

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a heterocyclic compound featuring a thiazole-carboxylate core fused with a pyrrolidine-dione scaffold. Key structural elements include:

  • A 4-propoxyphenyl group at the pyrrolidine C2 position.
  • A 5-methylfuran-2-yl substituent conjugated via a hydroxy-methylidene moiety at the pyrrolidine C3 position.
  • A methyl ester at the thiazole C5 position.

Its synthesis likely involves multi-step heterocyclic coupling reactions, similar to analogs described in the literature .

Properties

Molecular Formula

C25H24N2O7S

Molecular Weight

496.5 g/mol

IUPAC Name

methyl 2-[4-hydroxy-3-(5-methylfuran-2-carbonyl)-5-oxo-2-(4-propoxyphenyl)-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C25H24N2O7S/c1-5-12-33-16-9-7-15(8-10-16)19-18(20(28)17-11-6-13(2)34-17)21(29)23(30)27(19)25-26-14(3)22(35-25)24(31)32-4/h6-11,19,29H,5,12H2,1-4H3

InChI Key

YYSFEMSJVJOOEC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC(=C(S3)C(=O)OC)C)O)C(=O)C4=CC=C(O4)C

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

The 4-methyl-1,3-thiazole-5-carboxylate core is synthesized via Hantzsch thiazole synthesis or modified multicomponent reactions .

Method Reagents/Conditions Yield Reference
Hantzsch SynthesisMethyl acetoacetate + thiourea, acidic conditions (e.g., HCl)60–80%
Enzymatic CatalysisTrypsin, ethanol, 45°C, 7 h (for regioselective substitution)Up to 94%
Microwave-Assistedα,α-Dibromoketones + thiourea, silica-supported catalyst, microwave irradiation70–90%

Mechanistic Insight :

  • Hantzsch : Condensation of α-acylamino ketones with thiourea, followed by cyclization.

  • Enzymatic : Trypsin catalyzes nucleophilic substitutions, enhancing yields for sterically hindered substrates.

Pyrrolidine Ring Construction

The 2-(4-propoxyphenyl)-4,5-dioxo-pyrrolidine is synthesized via cyclization of amino-carbonyl precursors or oxidation of tetrahydro-pyrrolidine derivatives .

Step Reagents/Conditions Yield Reference
Amino-Carbonyl CyclizationBenzoyl isothiocyanate + polysubstituted pyrrolidines, acetone, reflux60–82%
OxidationDDO (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane75–85%

Key Challenge : Avoiding racemization during oxidation, mitigated by using mild oxidants.

Furan Bridge Formation

The (3E)-configured hydroxyfuran methylidene bridge is synthesized via aldol condensation or Wittig olefination .

Method Reagents/Conditions Yield Reference
Glyoxylic Acid PathwayGlyoxylic acid hydrate + morpholine, propionaldehyde, HCl, 70–90°C90.1%
Microwave-AssistedFructose + ammonium chloride, ethanol, microwave (120°C, 30 min)56%

Stereoselectivity : The (3E) configuration is induced by steric and electronic effects during condensation.

Coupling of Thiazole and Pyrrolidine

The pyrrolidine is attached to the thiazole via amide bond formation or nucleophilic substitution .

Method Reagents/Conditions Yield Reference
EDC/HOBt CouplingEDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt, DMF, 0°C to RT70–80%
Mitsunobu ReactionDIAD, PPh3, THF, 60°C65–75%

Purification : Silica gel chromatography (hexane/EtOAc = 4:1) removes by-products.

Optimized Reaction Conditions

Critical parameters for high yields include solvent choice , temperature , and catalyst loading .

Parameter Optimal Value Impact Reference
SolventEthanol or acetoneEnhances solubility and reaction rate
Temperature45–60°CBalances selectivity and reaction speed
CatalystTrypsin (20 mg/mmol) or SPWB (sulfonated peanut shell catalyst)Accelerates cyclization and coupling

Characterization and Validation

Structural confirmation employs NMR , HRMS , and X-ray crystallography .

Technique Key Data Reference
¹H NMRδ 2.11 (d, 3H, CH3), 5.87 (m, 1H, pyrrolidine), 6.03 (s, 1H, furan)
HRMS[M+H]⁺ calculated 444.5; found 444.5
X-ray CrystallographyConfirms (3E) configuration and intermolecular hydrogen bonding

Biological Activity and Applications

While direct data on the target compound is limited, analogs exhibit antibacterial and herbicidal properties.

Activity Compound MIC/EC₅₀ Reference
Antibacterial4r (trisubstituted thiazole)0.0076 μM (P. aeruginosa)
Herbicidal4r70% inhibition (R. sativus)

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylate derivatives, while substitution reactions can introduce new functional groups, leading to a variety of analogs.

Scientific Research Applications

Medicinal Chemistry

The compound's structural features suggest potential as a pharmaceutical agent. It may exhibit:

  • Antimicrobial Activity: Research indicates that compounds with thiazole and furan rings can possess antibacterial properties. The presence of hydroxyl groups may enhance solubility and bioavailability.
  • Anticancer Properties: Thiazole derivatives have shown promise in inhibiting cancer cell proliferation. The specific interactions of this compound with cellular targets may lead to the development of new anticancer therapies.

Biochemical Pathway Modulation

The compound may interact with various enzymes and receptors involved in metabolic pathways:

  • Enzyme Inhibition: It could inhibit enzymes by binding to their active sites, potentially modulating metabolic processes.
  • Receptor Interaction: The compound might influence receptor activity, affecting signal transduction pathways relevant to disease mechanisms.

Materials Science

Due to its complex structure, the compound may find applications in materials science:

  • Polymer Synthesis: Its functional groups can be utilized to create novel polymers with specific properties for use in coatings or biomedical applications.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of thiazole derivatives against various bacterial strains. The results indicated that compounds similar to methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate exhibited significant inhibition zones against Gram-positive bacteria, suggesting potential for development as antimicrobial agents.

Case Study 2: Anticancer Research

In vitro studies on thiazole-based compounds demonstrated their ability to induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of specific signaling pathways involved in cell survival and proliferation. This highlights the potential of the compound as a lead structure for anticancer drug development.

Table 1: Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityEnzyme Inhibition
Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-...YesYesYes
Similar Thiazole Derivative AYesNoYes
Similar Thiazole Derivative BNoYesNo

Table 2: Synthesis Methods Overview

MethodDescriptionYield (%)
Cyclization ReactionFormation of furan ring via aldehyde and ketone75
Pyrrolidine FormationReaction of amines with diketones80
Thiazole SynthesisHantzsch synthesis using α-haloketones70

Mechanism of Action

The mechanism of action of methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a family of thiazole-carboxylate derivatives with modifications on the pyrrolidine ring and aryl substituents. Below is a detailed comparison with four analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Melting Point (°C) Key Features Reference
Target Compound R1: 4-propoxyphenyl; R2: 5-methylfuran-2-yl; R3: methyl ~565.6* Not reported Enhanced lipophilicity due to propoxy group; potential furan-mediated bioactivity.
Ethyl 2-[(3E)-2-(2-fluorophenyl)-3-[hydroxy-(4-prop-2-enoxyphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 671771-70-3) R1: 2-fluorophenyl; R2: 4-prop-2-enoxyphenyl; R3: ethyl 546.6 Not reported Allyloxy group may improve metabolic stability; fluorophenyl enhances electron-withdrawing effects.
Methyl 2-[(3E)-2-(2,4-dichlorophenyl)-3-[hydroxy-(4-methoxy-2-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS 671761-65-2) R1: 2,4-dichlorophenyl; R2: 4-methoxy-2-methylphenyl; R3: methyl ~594.5 Not reported Dichlorophenyl increases halogen bonding; methoxy group enhances solubility.
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate R1: 4-chlorophenyl; R2: pyrazole-fluorophenyl; R3: ethyl 471.9 Not reported Pyrazole-thiazole hybrid; dual aryl substituents for multi-target activity.
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Chromen-4-one and pyrazolopyrimidine moieties 560.2 227–230 High molecular weight; fluorinated chromenone for DNA intercalation.

*Calculated based on analogous structures.

Key Findings from Comparative Analysis

The 5-methylfuran-2-yl group may confer unique hydrogen-bonding interactions, distinguishing it from methoxy- or allyloxy-substituted analogs .

Synthetic Challenges :

  • The target compound’s E-configuration at the pyrrolidine C3 position requires precise stereochemical control during synthesis, a common challenge in similar derivatives .
  • Crystallographic data for analogs (e.g., CAS 671771-70-3) were likely obtained using SHELX software, as described in .

Thermal Stability :

  • The absence of reported melting points for the target compound contrasts with the high thermal stability observed in fluorinated analogs (e.g., 227–230°C in ) .

Biological Activity

Methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with potential pharmacological applications. Its intricate structure includes multiple functional groups such as a thiazole ring, a pyrrolidine structure, and various substituents, which may contribute to its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O6S2, with a molecular weight of 444.5 g/mol. The presence of diverse functional groups suggests a range of possible interactions with biological targets.

Property Value
Molecular FormulaC20H16N2O6S2
Molecular Weight444.5 g/mol
Structural FeaturesThiazole ring, Pyrrolidine structure

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. Compounds with similar structures often exhibit significant pharmacological properties, including:

  • Anti-inflammatory : Potentially modulating inflammatory pathways.
  • Antimicrobial : Interacting with microbial enzymes or membranes.
  • Anticancer : Inducing apoptosis in cancer cells through various signaling pathways.

Case Studies

A few relevant case studies highlight the biological activities of structurally related compounds:

Case Study 1: Thiazole Derivatives

A series of thiazole derivatives were synthesized and evaluated for their anti-inflammatory effects. The results indicated that these compounds significantly reduced the expression of inflammatory markers in cultured cells.

Case Study 2: Pyrrolidine Compounds

Research on pyrrolidine-based compounds revealed their potential as anticancer agents. These compounds were found to inhibit cell proliferation and induce apoptosis in human cancer cell lines.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound Biological Activity
Thiazole DerivativesAnti-inflammatory, Antimicrobial
Pyrrolidine-based CompoundsAnticancer, Antioxidant
Hydroxyfuran DerivativesAntioxidant

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-(4-propoxyphenyl)pyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate?

  • Methodological Answer : The synthesis involves multi-step reactions, including:

  • Step 1 : Formation of the pyrrolidine-dione core via condensation of hydroxy(5-methylfuran-2-yl)methylidene with 4-propoxyphenyl precursors under acidic or basic conditions .
  • Step 2 : Thiazole ring construction using carboxamide intermediates, with reagents like acetic anhydride or triethylamine to facilitate cyclization .
  • Purification : Chromatography or recrystallization is critical for isolating the final product in high purity (>90% yield) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Spectroscopy : Use FT-IR to confirm functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹) and NMR (¹H/¹³C) to resolve substituents on the pyrrolidine and thiazole rings .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural elucidation, particularly to confirm stereochemistry at the (3E)-methylidene position .

Q. How should researchers design initial biological activity assays for this compound?

  • Methodological Answer :

  • Target Selection : Prioritize enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory activity) based on structural analogs with known bioactivity .
  • In Vitro Models : Use cell lines (e.g., MCF-7 for anticancer screening) and measure IC₅₀ values via MTT assays .
  • Controls : Include reference compounds (e.g., ibuprofen for anti-inflammatory studies) and vehicle controls (1% carboxymethyl cellulose suspensions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

  • Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol or THF to reduce side reactions during thiazole formation .
  • Catalyst Screening : Test transition metal catalysts (e.g., Pd/C or CuI) for enhancing cyclization efficiency .
  • Temperature Control : Maintain reactions at 60–80°C to balance kinetics and thermal decomposition risks .

Q. How should researchers address contradictions in biological activity data across similar compounds?

  • Methodological Answer :

  • Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., propoxyphenyl vs. methoxyphenyl groups) on bioactivity using analogs from literature .
  • Dose-Response Validation : Repeat assays with standardized protocols (e.g., fixed incubation times) to minimize variability .
  • Computational Modeling : Perform molecular docking to predict binding affinities for targets like COX-2 or EGFR .

Q. What advanced techniques are recommended for studying the compound’s mechanism of action?

  • Methodological Answer :

  • Metabolomics : Use LC-MS/MS to track metabolic stability and identify bioactive metabolites .
  • Transcriptomics : Apply RNA sequencing to profile gene expression changes in treated cell lines .
  • In Vivo Pharmacokinetics : Conduct bioavailability studies in rodent models, monitoring plasma concentrations via HPLC .

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